Cas no 342405-34-9 (4-(4-Methylpiperazino)benzyl Alcohol)
4-(4-Methylpiperazino)benzyl Alcohol Chemical and Physical Properties
Names and Identifiers
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- [4-(4-Methylpiperazin-1-yl)phenyl]methanol
- (4-(4-Methylpiperazin-1-yl)phenyl)methanol
- [4-(4-Methylpiperazino)phenyl]methanol
- Benzenemethanol, 4-(4-methyl-1-piperazinyl)-
- [4-(4-methyl-piperazin-1-yl)-phenyl]-methanol
- 4-(4-Methylpiperazino)benzylAlcohol
- 4-(4-N-Methylpiperazinyl)benzyl alcohol
- methylpiperazinophenylmethanol
- p-(4-methylpiperazinyl)benzylalcohol
- 4-(4-Methylpiperazino)benzyl Alcohol
- PubChem11325
- Oprea1_408169
- ZCAGHLIBKHFJDU-UHFFFAOYSA-N
- SBB093710
- 4-(4-N-Methylpiperazinyl)benzylalcohol
- TRA0053967
-
- MDL: MFCD02682064
- Inchi: 1S/C12H18N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,15H,6-10H2,1H3
- InChI Key: ZCAGHLIBKHFJDU-UHFFFAOYSA-N
- SMILES: OCC1C=CC(=CC=1)N1CCN(C)CC1
Computed Properties
- Exact Mass: 206.14200
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 182
- Topological Polar Surface Area: 26.7
Experimental Properties
- Melting Point: 118-120°C
- Boiling Point: 363.7℃ at 760 mmHg
- Flash Point: 189.4℃
- PSA: 26.71000
- LogP: 0.93360
4-(4-Methylpiperazino)benzyl Alcohol Security Information
- Hazardous Material transportation number:UN 1759
- Hazard Category Code: 34-36/37/38
- Safety Instruction: S26-S36/37/39-S45
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R20/21/22;R34
- Safety Term:S26;S36/37/39;S45
4-(4-Methylpiperazino)benzyl Alcohol Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Methylpiperazino)benzyl Alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M303485-250mg |
4-(4-Methylpiperazino)benzyl Alcohol |
342405-34-9 | 97% | 250mg |
¥82.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M303485-1g |
4-(4-Methylpiperazino)benzyl Alcohol |
342405-34-9 | 97% | 1g |
¥115.90 | 2023-09-01 | |
| Alichem | A139002879-5g |
(4-(4-Methylpiperazin-1-yl)phenyl)methanol |
342405-34-9 | 97% | 5g |
$242.32 | 2023-09-02 | |
| Alichem | A139002879-10g |
(4-(4-Methylpiperazin-1-yl)phenyl)methanol |
342405-34-9 | 97% | 10g |
$342.02 | 2023-09-02 | |
| Fluorochem | 077732-1g |
4-(4-Methylpiperazin-1-yl)phenyl]methanol |
342405-34-9 | 95% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 077732-5g |
4-(4-Methylpiperazin-1-yl)phenyl]methanol |
342405-34-9 | 95% | 5g |
£58.00 | 2022-03-01 | |
| Fluorochem | 077732-10g |
4-(4-Methylpiperazin-1-yl)phenyl]methanol |
342405-34-9 | 95% | 10g |
£96.00 | 2022-03-01 | |
| Fluorochem | 077732-25g |
4-(4-Methylpiperazin-1-yl)phenyl]methanol |
342405-34-9 | 95% | 25g |
£235.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XX270-5g |
4-(4-Methylpiperazino)benzyl Alcohol |
342405-34-9 | 98% | 5g |
759.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XX270-200mg |
4-(4-Methylpiperazino)benzyl Alcohol |
342405-34-9 | 98% | 200mg |
75.0CNY | 2021-08-04 |
4-(4-Methylpiperazino)benzyl Alcohol Suppliers
4-(4-Methylpiperazino)benzyl Alcohol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-(4-Methylpiperazino)benzyl Alcohol
Research Briefing on 4-(4-Methylpiperazino)benzyl Alcohol (CAS: 342405-34-9) in Chemical Biology and Pharmaceutical Applications
4-(4-Methylpiperazino)benzyl Alcohol (CAS: 342405-34-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its piperazine and benzyl alcohol functional groups, has been the subject of recent studies due to its potential applications in drug development, particularly as a building block for more complex pharmacologically active molecules. The unique structural features of this compound make it a valuable intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and other small-molecule drugs targeting critical biological pathways.
Recent research has focused on the synthetic utility of 4-(4-Methylpiperazino)benzyl Alcohol in the preparation of novel drug candidates. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its use as a key intermediate in the synthesis of potent and selective inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The compound's ability to serve as a versatile scaffold for further functionalization has been highlighted, with researchers noting its favorable physicochemical properties and compatibility with diverse reaction conditions.
In addition to its synthetic applications, investigations into the biological activity of 4-(4-Methylpiperazino)benzyl Alcohol derivatives have revealed promising results. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives exhibited significant antimicrobial activity against drug-resistant bacterial strains, suggesting potential applications in addressing the growing challenge of antibiotic resistance. The piperazine moiety in particular was identified as crucial for this activity, with modifications to this group leading to variations in potency and selectivity.
The pharmacokinetic properties of compounds derived from 4-(4-Methylpiperazino)benzyl Alcohol have also been a focus of recent research. Computational modeling studies have predicted favorable absorption and distribution characteristics for many of these derivatives, with several showing good blood-brain barrier penetration in preclinical models. This has sparked interest in their potential application in central nervous system disorders, with ongoing research exploring their utility in neurodegenerative diseases and psychiatric conditions.
From a chemical biology perspective, 4-(4-Methylpiperazino)benzyl Alcohol has been employed as a tool compound in proteomics studies. Its ability to form stable conjugates with various biomolecules has made it valuable for target identification and validation studies. Recent work published in Chemical Science (2024) utilized this compound as part of a chemical proteomics platform to identify novel protein targets in cancer cell lines, demonstrating its versatility beyond traditional medicinal chemistry applications.
Looking forward, the continued exploration of 4-(4-Methylpiperazino)benzyl Alcohol and its derivatives appears promising. Several pharmaceutical companies have included compounds based on this scaffold in their development pipelines, with preclinical data suggesting potential applications in oncology, infectious diseases, and central nervous system disorders. The compound's CAS number (342405-34-9) has become increasingly prominent in patent applications and scientific literature, indicating growing recognition of its value in drug discovery and development.
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